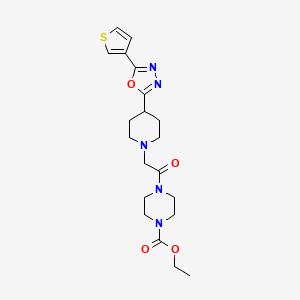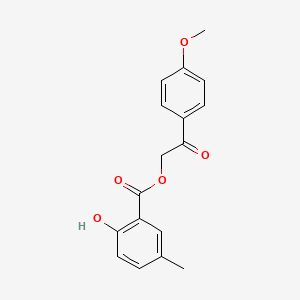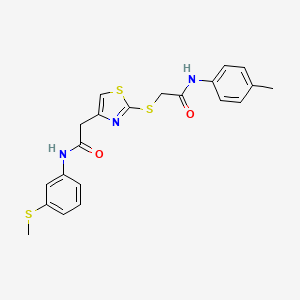
Non-8-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-8-ene-1-thiol is a chemical compound with the CAS Number: 304435-87-8 . It has a molecular weight of 158.31 .
Molecular Structure Analysis
The InChI code for Non-8-ene-1-thiol is 1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 .
Chemical Reactions Analysis
Non-8-ene-1-thiol can participate in thiol-ene reactions, which are a type of “click” reactions . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods and are stereospecific . They have been used in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .
Physical And Chemical Properties Analysis
Non-8-ene-1-thiol has a molecular weight of 158.31 . The physical and mechanical properties of thiol-ene networks, which Non-8-ene-1-thiol can be a part of, can be adjusted by altering the functionality and stiffness of the secondary thiols . Compared to the traditional acrylate system with a shrinkage of 13.9%, the secondary thiol-ene systems exhibited a lower shrinkage of 7.6% .
Scientific Research Applications
Preparation of Biocompatible Materials
Non-8-ene-1-thiol can be used in the preparation of biocompatible materials. These materials are designed to interact with biological systems for therapeutic or diagnostic purposes .
Materials for Culture and Encapsulation of Cells
The compound can also be used in the development of materials for the culture and encapsulation of cells. This is particularly useful in tissue engineering and regenerative medicine .
Synthesis of Block Copolymers
Non-8-ene-1-thiol is used in the synthesis of block copolymers. These are polymers composed of two or more different types of monomers, which can have unique properties depending on the types of monomers used .
Development of Degradable Materials
The compound is used in the development of degradable materials. These materials are designed to break down after use, reducing their environmental impact .
Chromatography
Non-8-ene-1-thiol can be used in chromatography, a method used to separate mixtures. The compound can be used to create stationary phases in chromatography .
Glycopolymer Synthesis
The compound is used in the synthesis of glycopolymers. These are polymers that contain carbohydrate residues, and they have applications in a variety of fields, including drug delivery and biotechnology .
Immobilization of Proteins
Non-8-ene-1-thiol can be used in the immobilization of proteins. This is a technique used in various fields, including biochemistry and molecular biology, to study the function and structure of proteins .
Development of Antitumor Drugs
Finally, Non-8-ene-1-thiol is used in the development of antitumor drugs. The compound can be used to create drugs that target and kill cancer cells .
Safety and Hazards
Future Directions
Thiol-ene reactions, including those involving Non-8-ene-1-thiol, have shown impressive versatility and clear potential . They have been employed in more traditional (bio)organic synthesis and have been used to create complex structures from smaller modules . The thiol-ene reaction has been considered a promising and attractive tool in organic synthesis .
Mechanism of Action
Target of Action
Non-8-ene-1-thiol primarily targets unsaturated functional groups of organic molecules . This compound is involved in “thiol-ene” reactions, which are a type of "click chemistry" . The “click chemistry” concept is a relatively new and promising approach to the synthesis of novel organic compounds and polymer materials .
Mode of Action
Non-8-ene-1-thiol interacts with its targets through the addition of thiol to unsaturated functional groups of organic molecules . This interaction is part of the “thiol-ene” reactions, which are based on the addition of thiol to unsaturated functional groups . These reactions have been mostly considered in the context of “click chemistry”, including their conditions and mechanisms .
Biochemical Pathways
The biochemical pathways affected by Non-8-ene-1-thiol involve the synthesis of novel organic compounds and polymer materials . The “thiol-ene” reactions, in which Non-8-ene-1-thiol participates, have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .
Pharmacokinetics
The “click chemistry” reactions, in which it participates, are known to be modular, provide high yield, and generate only safe side products which can be removed without the use of chromatography . These characteristics may influence the ADME properties of Non-8-ene-1-thiol and its impact on bioavailability.
Result of Action
The result of Non-8-ene-1-thiol’s action is the formation of new compounds through the “thiol-ene” reactions . These reactions lead to the synthesis of complex structures from smaller modules . The resulting compounds have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .
Action Environment
The action of Non-8-ene-1-thiol is influenced by the conditions under which the “thiol-ene” reactions occur . These reactions are part of the “click chemistry” concept, which assumes the addition of the molecular blocks as easy as fastening a seat belt . Therefore, the environment in which these reactions take place can influence the action, efficacy, and stability of Non-8-ene-1-thiol.
properties
IUPAC Name |
non-8-ene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSUCUOWHVJALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Non-8-ene-1-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)


![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)
![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)
![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)
![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)